
Bis(p-cresyl) o-Cresyl Phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(p-cresyl) o-Cresyl Phosphate is an organophosphate compound with the molecular formula C21H21O4P. It is a derivative of cresol and phosphoric acid, and it is known for its use in various industrial applications, particularly as a flame retardant and plasticizer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(p-cresyl) o-Cresyl Phosphate typically involves the reaction of cresol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then reacts with additional cresol to form the final product. The reaction conditions usually involve temperatures ranging from 50°C to 100°C and may require a solvent such as toluene to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may involve continuous monitoring of temperature, pressure, and pH to ensure optimal yield and purity of the product. The final product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Bis(p-cresyl) o-Cresyl Phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of cresol and other related compounds.
Substitution: The compound can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents
Major Products Formed
Oxidation: Phosphoric acid derivatives
Reduction: Cresol, phenol derivatives
Substitution: Halogenated phosphates, alkyl phosphates
Aplicaciones Científicas De Investigación
Bis(p-cresyl) o-Cresyl Phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a flame retardant in polymer chemistry.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Employed as a plasticizer in the production of flexible plastics and as a flame retardant in various materials.
Mecanismo De Acción
The mechanism of action of Bis(p-cresyl) o-Cresyl Phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, including changes in metabolic pathways and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Tricresyl Phosphate (TCP): Another organophosphate compound used as a flame retardant and plasticizer.
Triphenyl Phosphate (TPP): Used as a flame retardant and plasticizer, similar to Bis(p-cresyl) o-Cresyl Phosphate.
Trixylyl Phosphate (TXP): Known for its use as a flame retardant and plasticizer in industrial applications.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to act as both a flame retardant and plasticizer makes it a versatile compound in various industrial applications. Additionally, its potential biological effects and enzyme inhibition properties make it a valuable compound for scientific research.
Propiedades
Fórmula molecular |
C21H21O4P |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
(2-methylphenyl) bis(4-methylphenyl) phosphate |
InChI |
InChI=1S/C21H21O4P/c1-16-8-12-19(13-9-16)23-26(22,24-20-14-10-17(2)11-15-20)25-21-7-5-4-6-18(21)3/h4-15H,1-3H3 |
Clave InChI |
LJHFECMSWPVKBQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C)OC3=CC=CC=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-4,10-dihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B13859154.png)
![Ethyl 2-(Oxazol-5-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13859155.png)
![2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide](/img/structure/B13859161.png)
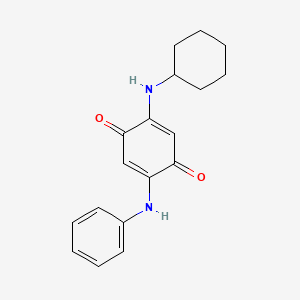
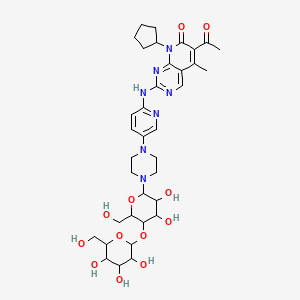
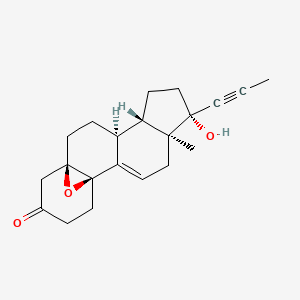
![11-(2-piperazin-1-ylacetyl)-5H-benzo[b][1,4]benzodiazepin-6-one](/img/structure/B13859195.png)

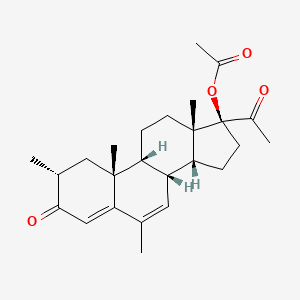
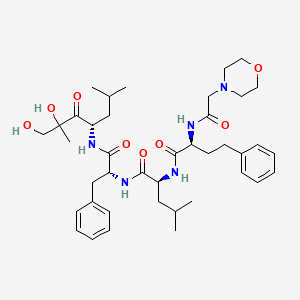
![Benz[a]anthracene-13C6](/img/structure/B13859225.png)
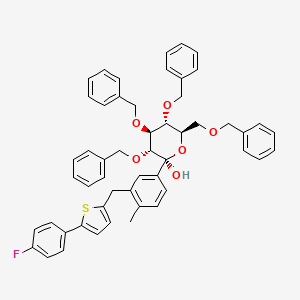
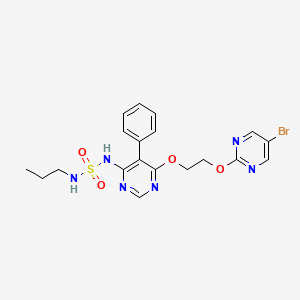
![1-[(4-Chlorophenyl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B13859229.png)
